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molecular formula C16H34NaO4S B072157 Sodium hexadecyl sulfate CAS No. 1120-01-0

Sodium hexadecyl sulfate

Cat. No. B072157
M. Wt: 345.5 g/mol
InChI Key: HMWHAHJOIHEFOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04278658

Procedure details

Glyceryl monostearate containing sodium lauryl sulphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Sodium cetyl sulphate

Identifiers

REACTION_CXSMILES
[C:1]([O:20]CC(CO)O)(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]CC.[S:26]([O-])([O:29]CCCCCCCCCCCC)(=[O:28])=[O:27].[Na+:43]>>[S:26]([O-:29])([O:20][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])(=[O:28])=[O:27].[Na+:43] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)OCC(O)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(OCCCCCCCCCCCC)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Sodium cetyl sulphate
Type
Smiles
S(=O)(=O)(OCCCCCCCCCCCCCCCC)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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